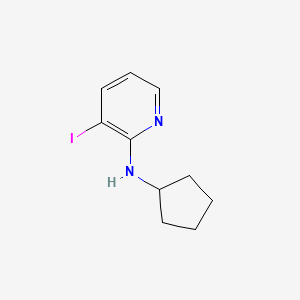

N-cyclopentyl-3-iodo-pyridin-2-amine

Description

General Context of Substituted Pyridinamines in Organic Synthesis

Substituted pyridinamines are integral building blocks in the creation of a wide array of complex molecules. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions, leading to a diverse range of derivatives. The amino group in pyridinamines serves as a versatile handle for further chemical transformations, enabling the construction of more intricate molecular architectures. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Significance of Halogenated Pyridyl Structures in Chemical Discovery

The introduction of a halogen atom, in this case, iodine, onto the pyridine ring significantly influences the compound's reactivity. Halogenated pyridines are valuable intermediates in cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction. The iodine atom in N-cyclopentyl-3-iodo-pyridin-2-amine, being the most reactive of the common halogens in such reactions, makes it a particularly attractive precursor for the synthesis of biaryl compounds and other complex structures.

Relevance of Cyclopentyl Moieties in Molecular Design

The cyclopentyl group is a common feature in many biologically active molecules. Its inclusion in a molecular structure can confer several desirable properties. The non-planar, puckered conformation of the cyclopentyl ring can provide a three-dimensional scaffold that can enhance binding affinity to biological targets. Furthermore, the lipophilic nature of the cyclopentyl group can improve a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of this compound, the cyclopentyl group likely plays a role in modulating its solubility and its interaction with biological systems.

Research Gaps and Objectives for Comprehensive Investigation of this compound

While the individual components of this compound suggest its utility, a comprehensive investigation of the compound itself is still in its early stages. A notable research gap exists in the public domain regarding its detailed physicochemical properties, spectroscopic characterization, and a broad exploration of its synthetic applications.

A key piece of available information comes from a patent describing its use as an intermediate in the synthesis of biaryl derivatives that act as GPR120 agonists. google.com GPR120 is a G-protein coupled receptor that has been implicated in various metabolic processes, and its agonists are being investigated as potential therapeutics for conditions like type 2 diabetes. This highlights the compound's relevance in medicinal chemistry.

Future research objectives for a comprehensive investigation of this compound should include:

Detailed Synthesis and Optimization: While a synthetic method is patented, further studies could optimize the reaction conditions, explore alternative synthetic routes, and assess the scalability of the process.

Thorough Physicochemical and Spectroscopic Characterization: A complete dataset of its physical properties (melting point, boiling point, solubility) and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is essential for its unambiguous identification and for predicting its behavior in various chemical environments.

Exploration of Reactivity: A systematic study of its reactivity in various cross-coupling and other chemical transformations would expand its utility as a synthetic building block.

Investigation of Biological Activity: Screening this compound and its derivatives for a wider range of biological activities could uncover new therapeutic applications beyond its role as a GPR120 agonist intermediate.

Detailed Research Findings

Currently, the most detailed available information regarding this compound is its synthesis as described in the patent literature.

A patented method for the synthesis of this compound involves the reaction of 2-fluoro-3-iodo-pyridine with cyclopentylamine (B150401). google.com The reaction is carried out in acetonitrile (B52724) in the presence of diisopropylethylamine as a base and is facilitated by microwave heating at 110°C. google.com This nucleophilic aromatic substitution reaction yields the desired product.

| Starting Material | Reagent | Solvent | Conditions | Product |

| 2-fluoro-3-iodo-pyridine | Cyclopentylamine, Diisopropylethylamine | Acetonitrile | Microwave, 110°C | This compound |

This synthetic route demonstrates a practical approach to accessing this specific substituted pyridinamine. The use of microwave irradiation can often lead to shorter reaction times and improved yields compared to conventional heating methods.

Further detailed research findings, including comprehensive analytical data and a broader scope of its chemical reactivity and biological applications, are not yet widely available in the public academic domain. The existing patent provides a strong foundation and a clear impetus for further scientific inquiry into this promising chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATECPVGHHJTKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for N Cyclopentyl 3 Iodo Pyridin 2 Amine

Precursor Synthesis and Halogenation Strategies

The foundation for synthesizing the target compound is the availability of a correctly halogenated pyridine (B92270) precursor, typically 3-iodo-pyridin-2-amine or a related derivative. The methods to achieve this iodination are critical first steps.

Direct iodination of 2-aminopyridine (B139424) is a common and straightforward method for producing iodinated pyridin-2-amine derivatives. nbinno.com The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position. However, iodination at the 3-position can also be achieved under specific conditions or with different starting materials.

One established method involves dissolving 2-aminopyridine in water and adding iodine incrementally. nbinno.comvulcanchem.com The reaction is often facilitated by an oxidizing agent, such as hydrogen peroxide, which helps to generate the electrophilic iodine species in situ. nbinno.comvulcanchem.com The mixture is typically heated to drive the reaction to completion. nbinno.com Another approach utilizes an aqueous iodine-potassium iodide solution, which forms a black crude product that can be purified. google.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Citation |

| 2-Aminopyridine | Iodine, Hydrogen Peroxide | Water | Heating, Reflux | 5-Iodo-2-aminopyridine | Not specified | vulcanchem.com, nbinno.com |

| 2-Aminopyridine | Iodine-Potassium Iodide Solution | Water | Room Temp, extended standing | 2-Amino-5-iodopyridine | Not specified | google.com |

| 2-Aminopyridine | Iodine | DMSO | 90 °C | Imidazo[1,2-a]pyridine derivatives* | Varies | rsc.org |

Note: While this reaction aims for a different product, it demonstrates an iodine-mediated transformation of 2-aminopyridine.

The functionalization of pyridine rings is often challenging due to the ring's electron-deficient nature, which makes it resistant to standard electrophilic aromatic substitution. nih.govrsc.org However, various strategies have been developed to achieve selective C-H functionalization. rsc.orgslideshare.net

For the synthesis of N-cyclopentyl-3-iodo-pyridin-2-amine, functionalization strategies often begin with a pre-functionalized pyridine. Halogen atoms on the pyridine ring can serve as versatile handles for subsequent transformations. For instance, metalation-trapping sequences, often directed by existing groups, can be used to introduce substituents at specific positions. nih.gov A different strategy involves converting the pyridine to its N-oxide, which alters the electronic properties of the ring, facilitating 4-selective nitration. The nitro group can then be displaced or the N-oxide reduced to achieve the desired functionalization pattern. nih.gov More modern methods involve forming heterocyclic phosphonium (B103445) salts at the 4-position, which can then be displaced by various nucleophiles, including halides. acs.orgacs.org While these methods often target the 4-position, they illustrate the principle of activating specific sites on the pyridine ring for selective functionalization. acs.org

Amination Reactions for this compound Formation

Once a suitable 3-iodo-pyridin-2-amine precursor is obtained, the next critical step is the introduction of the cyclopentylamino group. This is typically achieved through C-N bond-forming reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings. thieme-connect.de The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring, forming a high-energy intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. youtube.comnih.gov The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge in the intermediate, particularly when the attack occurs at the 2- or 4-positions. stackexchange.comyoutube.com

In the context of synthesizing this compound, a plausible SNAr pathway would involve the reaction of a 2-halopyridine derivative with cyclopentylamine (B150401). For example, starting with 2-chloro-3-iodopyridine, cyclopentylamine would act as the nucleophile, attacking the C-2 position and displacing the chloride, which is a better leaving group than iodide in many SNAr reactions. nih.gov Such reactions are often performed at elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity. youtube.com

The general reactivity order for halide leaving groups in SNAr is often F > Cl ≈ Br > I, which is evidence for a mechanism where the initial nucleophilic addition is the rate-determining step. nih.gov

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds with high efficiency and broad substrate scope. organic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction is particularly useful for coupling aryl halides with primary or secondary amines. organic-chemistry.org

The synthesis of this compound can be readily achieved by coupling 3-iodo-pyridin-2-amine with cyclopentylamine using a suitable palladium catalyst system. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. youtube.com

Key components of a successful Buchwald-Hartwig reaction include:

Palladium Precatalyst: Sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) are common. chemspider.com

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for reaction efficiency. youtube.com Examples include BINAP, XPhos, and SPhos. youtube.comchemspider.com

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine in the catalytic cycle. chemspider.comnih.gov

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used. chemspider.com

| Aryl Halide Substrate | Amine | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Conditions | Citation |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80°C, 4h | chemspider.com |

| Aryl Halides | Rink-resins (amine source) | [Pd₂(dba)₃] / BINAP | NaOt-Bu | Dioxane/t-BuOH | Not specified | nih.gov |

| 3-Bromopyridine | Morpholine | Pd(I) Dimer Precatalyst / DavePhos | Not specified | 1,4-Dioxane | 80-100°C | rsc.org |

| Aryl Chlorides/Bromides | Ammonium Sulfate | Palladium / Various Ligands | Not specified | Not specified | Not specified | nih.gov |

This table presents examples of Buchwald-Hartwig aminations on pyridine and related substrates to illustrate typical reaction conditions.

The term "direct amidation" in this context refers to the direct formation of the C-N bond between the pyridine ring and cyclopentylamine without necessarily relying on palladium catalysis. This often overlaps with nucleophilic aromatic substitution but can also include thermally-driven reactions.

A direct synthesis can be performed by heating a halo-pyridine precursor, such as 2-chloro-3-iodopyridine, with an excess of cyclopentylamine in a sealed tube at high temperatures. The excess amine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. This method, while conceptually simple, often requires harsh conditions and can lead to side products. The selectivity of which halogen is displaced would depend on the specific substrate and conditions, though the 2-position on a pyridine ring is highly activated towards nucleophilic attack. stackexchange.comyoutube.com

Strategic Use of Pyridine N-Oxides in Synthesis

A powerful strategy for the functionalization of pyridine rings involves the temporary introduction of an N-oxide moiety. rsc.org The conversion of the pyridine nitrogen to its corresponding N-oxide alters the electronic distribution of the aromatic ring, thereby facilitating substitutions that are otherwise difficult to achieve. This approach is particularly useful for introducing substituents at the C-2 and C-4 positions.

The direct functionalization of pyridines through electrophilic substitution can be challenging due to the electron-deficient nature of the π-system. rsc.org The formation of a pyridine N-oxide is a compelling strategy to overcome this hurdle. The N-oxide group enhances the reactivity of the pyridine ring, enabling functionalization through various synthetic routes. rsc.orgnih.gov For instance, the N-oxide can direct metallation to the C-2 position, and subsequent reactions can introduce a variety of substituents. semanticscholar.org

In the context of synthesizing 2-aminopyridines, the N-oxide serves as a key intermediate. Various methods have been developed to convert pyridine N-oxides into 2-aminopyridine derivatives. semanticscholar.orgnih.govacs.orgnih.gov These reactions often involve an activating agent that renders the C-2 position susceptible to nucleophilic attack by an amine or an amine surrogate. For example, phosphonium salts like PyBroP (bromotripirrolidinophosphonium hexafluorophosphate) can act as mild N-oxide activators for the regioselective addition of amine nucleophiles. semanticscholar.org Another approach involves the use of tosyl chloride (TsCl) or triflic anhydride (B1165640) (Tf₂O) to activate the N-oxide, followed by reaction with an amine. semanticscholar.orgnih.gov A one-pot process using t-butylamine and tosyl anhydride (Ts₂O) has been shown to be effective for converting pyridine N-oxides to 2-aminopyridines with good functional group compatibility. semanticscholar.org The reaction of pyridine N-oxides with activated isocyanides also provides a practical route to substituted 2-aminopyridines. nih.govacs.orgnih.gov This two-step, one-pot process proceeds through an isolable N-formylaminopyridine intermediate which can be deprotected under mild conditions. nih.govacs.orgnih.gov

The removal of the oxygen atom from the pyridine N-oxide is a crucial final step in many synthetic pathways. A variety of deoxygenation methods have been developed, ranging from classical stoichiometric reagents to modern catalytic systems. The choice of method often depends on the presence of other functional groups in the molecule.

Recent advancements have focused on developing milder and more selective deoxygenation protocols. These include methods that are catalytic and environmentally benign. For example, a palladium-catalyzed method utilizes trialkylamines as transfer oxidants. organic-chemistry.org This system, employing [Pd(OAc)₂] with a ferrocene-based diphosphine ligand like dppf, is chemoselective and tolerates a range of functional groups. organic-chemistry.org Photocatalytic systems using rhenium complexes have also been shown to efficiently deoxygenate pyridine N-oxides under ambient conditions. nih.gov Furthermore, sustainable methods using an iodide/formic acid reagent system have been developed, where iodide acts as a catalytic reductant regenerated by formic acid. rsc.orgrsc.org This method is compatible with various potentially reducible functional groups. rsc.orgrsc.org

The table below summarizes several modern deoxygenation protocols for pyridine N-oxides.

| Reagent/Catalyst System | Reductant/Conditions | Key Features | Citations |

| [Pd(OAc)₂]/dppf | Triethylamine, 140-160 °C (Microwave or conventional heating) | Catalytic, chemoselective, tolerates nitro, hydroxy, and carbonyl groups. | organic-chemistry.org |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | DIPEA, Visible light, 20 °C | Photocatalytic, operates under ambient conditions. | nih.gov |

| MgI₂ or KI | Formic Acid, 90-140 °C (Microwave irradiation) | Sustainable, iodide is a catalytic reductant, compatible with carbonyl and cyano groups. | rsc.orgrsc.org |

| Trivalent Phosphorus Compounds | Stoichiometric | Metal-free alternative. | acs.org |

| Hantzsch Ester | --- | Metal-free alternative. | acs.org |

Stereochemical Considerations in Cyclopentyl-Pyridine Systems

The stereochemistry of this compound is influenced by two main structural features: the pyramidal nitrogen of the amine and the conformation of the cyclopentyl ring.

In acyclic amines, the nitrogen atom is typically sp³-hybridized and exists in a pyramidal geometry. libretexts.org When the three groups attached to the nitrogen are different, the nitrogen atom becomes a chiral center. libretexts.org However, for most acyclic amines, the two enantiomeric configurations rapidly interconvert via a process known as pyramidal inversion. libretexts.org This inversion occurs through a planar transition state and is extremely fast at room temperature, with rates on the order of 10³ to 10⁵ times per second for aliphatic tertiary amines. libretexts.org Consequently, resolving such amines into their separate enantiomers is generally not feasible. libretexts.org In the case of this compound, the nitrogen of the amino group is also a stereocenter, but it is expected to undergo this rapid inversion.

The cyclopentyl group itself is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). These conformers rapidly interconvert through a low-energy process called pseudorotation. The attachment of the cyclopentyl ring to the pyridin-2-amine moiety can influence the conformational preference of the ring. Furthermore, the rotation around the C-N bond connecting the cyclopentyl group to the amine nitrogen may be hindered, potentially leading to the existence of different rotamers. The specific conformational preferences and rotational barriers would depend on the steric and electronic interactions between the cyclopentyl ring and the substituted pyridine ring.

Iii. Reaction Mechanisms and Reactivity Studies of N Cyclopentyl 3 Iodo Pyridin 2 Amine

Investigation of Nucleophilic Substitution Pathways on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a fundamental class of reactions. The reactivity of N-cyclopentyl-3-iodo-pyridin-2-amine in such transformations is influenced by the electronic properties of its substituents and the stability of the reaction intermediates.

The displacement of the iodide at the C-3 position of this compound by a nucleophile is a challenging transformation. In pyridine systems, nucleophilic substitution is most favored at the C-2 and C-4 positions, as the electron-withdrawing ring nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate via resonance. quora.com Attack at the C-3 position does not allow for this direct stabilization, rendering it less reactive.

In some cases, iodine displacement may involve alternative pathways. For instance, iodine-mediated reactions can sometimes proceed through intermediates other than a classic Meisenheimer complex, such as those involving iodonium (B1229267) ions or radical pathways, though an SNAr mechanism is most commonly considered for this type of substrate. acs.org

The primary consequence of this increased electron density is the enhancement of the nucleophilicity and basicity of the pyridine ring nitrogen. acs.orgrsc.org Electron-donating groups increase the electron density around the heteroatom, making it a more powerful Lewis base and more reactive toward electrophiles. nih.govacs.org This effect is critical in reactions involving coordination to metal catalysts or protonation. Conversely, strong electron-withdrawing groups on the pyridine ring decrease the electron density on the nitrogen atom, subsequently reducing its donor capability. nih.gov

| Substituent Type on Pyridine Ring | Effect on Electron Density at Ring Nitrogen | Impact on Nucleophilicity/Basicity | Supporting Evidence |

|---|---|---|---|

| Electron-Donating Group (e.g., -NHR, -OR) | Increase | Enhanced | nih.govacs.org |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decrease | Diminished | nih.govacs.org |

Electrophilic Aromatic Substitution Reactivity of this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. quora.comyoutube.com However, the substituents on this compound modulate this inherent reactivity and determine the position of substitution.

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the cyclopentylamino and iodo groups.

Cyclopentylamino Group (-NH-c-C₅H₉): This is a powerful activating group and is ortho, para-directing. Since it is at the C-2 position, it strongly directs incoming electrophiles to the C-3 and C-5 positions.

Iodo Group (-I): This is a deactivating group due to its inductive effect (-I) but is also ortho, para-directing because of its resonance effect (+R). Located at the C-3 position, it directs incoming electrophiles to the C-2 and C-4 positions.

The positions available for substitution are C-4, C-5, and C-6. The directing effects can be summarized as follows:

Attack at C-4: Favored by the directing effect of the iodo group.

Attack at C-5: Favored by the directing effect of the powerful activating amino group.

Attack at C-6: Not electronically favored by either group.

The activating effect of the amino group is significantly stronger than the directing effect of the iodo group. Therefore, electrophilic substitution is most likely to occur at the C-5 position , which is para to the strongly activating cyclopentylamino group. Attack at this position leads to a more stable cationic intermediate (Wheland intermediate) where the positive charge can be delocalized effectively, including onto the amino nitrogen. Attack at C-4 is a secondary possibility. Regiospecific substitution can also be achieved through methods like ortho lithiation, where a directed metalation group can guide an electrophile to a specific position. acs.org

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Target Position(s) |

|---|---|---|---|---|

| -NH-c-C₅H₉ | C-2 | Activating (+R >> -I) | ortho, para | C-3 (blocked), C-5 |

| -I | C-3 | Deactivating (-I > +R) | ortho, para | C-2 (blocked), C-4 |

Cross-Coupling Reactivity at the Iodo-Position

The carbon-iodine bond at the C-3 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful method for forming C-C bonds. libretexts.org For this compound, the reaction would couple a boronic acid or ester at the C-3 position. The general catalytic cycle involves three main steps: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

A significant challenge in the cross-coupling of 2-aminopyridine (B139424) derivatives is the potential for the substrate to act as a chelating ligand. The proximal amino group at C-2 can coordinate to the palladium center, potentially hindering the catalytic cycle and leading to poor reactivity. acs.org

To overcome this inhibition, specific reaction conditions are necessary. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial. Ligands such as RuPhos, BrettPhos, SPhos, and XPhos have been shown to be effective in promoting cross-coupling reactions on challenging 3-halo-2-aminopyridine substrates. acs.orgnih.gov These ligands facilitate the desired catalytic steps while minimizing catalyst deactivation. The choice of base and solvent system is also critical for an efficient transformation. nih.govmdpi.com

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Precatalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Aryl boronic acid | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene (B28343) | Good to Excellent | acs.org |

| ortho-Bromoaniline | Various boronic esters | CataCXium A Pd G3 | (Implicit in precatalyst) | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

| 3-Chloroindazole (N-H substrate) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 85% | nih.gov |

| 3-Pyridyl triflate | Alkenyl pinacol (B44631) boronate | Pd(PPh₃)₄ | (Implicit in catalyst) | K₃PO₄ | Dioxane | Good to Excellent | nih.gov |

Sonogashira and Heck Coupling Applications

The presence of an iodine atom on the pyridine ring makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck couplings. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. While specific studies detailing the Sonogashira and Heck couplings of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous 2-amino-3-halopyridine systems. usc.eduresearchgate.net

Sonogashira Coupling:

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, a process that is invaluable for the synthesis of substituted alkynes. sigmaaldrich.comacs.org For this compound, this reaction would involve the palladium-catalyzed coupling with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. The general reactivity for the halogen at the 3-position of a pyridine ring in such couplings is I > Br > Cl. suvchemlaboratorychemicals.com

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. sigmaaldrich.com The palladium(0) species undergoes oxidative addition with the C-I bond of the pyridyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. sigmaaldrich.com Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated pyridine derivative and regenerates the active palladium(0) catalyst. sigmaaldrich.com

Based on studies of similar 2-amino-3-bromopyridines, a range of terminal alkynes, including those with aryl, alkyl, and cycloalkyl substituents, would be expected to couple efficiently. usc.edu

Interactive Table: Typical Conditions for Sonogashira Coupling of 2-Amino-3-halopyridines

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | CuI |

| Ligand (if applicable) | PPh₃, dppe, dppp, dppf |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

This data is generalized from literature on analogous 2-amino-3-halopyridine compounds. usc.eduresearchgate.netconfex.com

Heck Coupling:

The Heck reaction enables the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. asianpubs.orgnih.gov In the context of this compound, this reaction would involve its coupling with an alkene in the presence of a palladium catalyst and a base. The reaction typically shows high stereoselectivity, favoring the formation of the trans isomer. nih.gov

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl iodide to a palladium(0) complex. asianpubs.org This is followed by the coordination of the alkene to the palladium(II) complex and subsequent migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step forms the alkenylated product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the palladium(0) catalyst. asianpubs.orgnih.gov

A variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, are expected to be suitable coupling partners.

Interactive Table: Typical Conditions for Heck Coupling of Aryl Halides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand (if applicable) | PPh₃, P(o-tolyl)₃ |

| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN) |

| Temperature | 80 °C to 140 °C |

This data is generalized from literature on Heck reactions of aryl halides. asianpubs.orgnih.govnih.gov

Stability and Degradation Pathways

General Stability:

2-Aminopyridine derivatives are generally stable under standard storage conditions, which typically involve protection from light and moisture in a well-sealed container. suvchemlaboratorychemicals.com However, like many amines, they can be susceptible to atmospheric oxidation over time, which may lead to discoloration. ncert.nic.in The compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases. suvchemlaboratorychemicals.com

Thermal Stability:

The 2-aminopyridine moiety itself possesses a degree of thermal stability. Studies on 2-aminopyridine have shown that it has a defined melting point and that its thermal stability is influenced by intermolecular hydrogen bonding. usc.edu It is likely that this compound would exhibit similar thermal behavior, though the presence of the bulky cyclopentyl group and the iodo-substituent may alter its specific decomposition temperature. Hazardous decomposition products under thermal stress would likely include carbon oxides, nitrogen oxides, and hydrogen iodide. suvchemlaboratorychemicals.com

Photolytic Degradation:

Halogenated pyridines are known to be susceptible to photolytic degradation. nih.gov Studies on 2-iodopyridine (B156620) have shown that upon UV irradiation, it can undergo dehalogenation to form 2-hydroxypyridine. nih.gov This intermediate can further degrade to other products, including Dewar pyridinone or, in some cases, photostable aliphatic compounds. nih.gov It is therefore plausible that this compound could follow a similar photolytic degradation pathway, initiated by the cleavage of the C-I bond. The amino group at the 2-position may influence the rate and pathway of this degradation.

Chemical Degradation:

Hydrolytic Stability: While many compounds are stable to hydrolysis under neutral pH conditions, the stability can decrease in acidic or basic media. nih.govnih.gov The C-I bond in this compound could be susceptible to nucleophilic substitution by hydroxide (B78521) ions under basic conditions, although this would likely require elevated temperatures.

Oxidative Degradation: The pyridine ring and the amino group can be susceptible to oxidation. Atmospheric oxygen can lead to slow degradation, and stronger oxidizing agents would likely lead to more rapid decomposition. ncert.nic.in

Microbial Degradation: In an environmental context, pyridine and its derivatives can be degraded by microorganisms. nih.govresearchgate.net These pathways often involve initial hydroxylation and subsequent cleavage of the aromatic ring. researchgate.net

Iv. Spectroscopic Characterization Techniques for Structural Elucidation of N Cyclopentyl 3 Iodo Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of N-cyclopentyl-3-iodo-pyridin-2-amine can be achieved.

The 1H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the N-H proton, and the protons of the cyclopentyl group.

The three aromatic protons on the pyridine ring (H-4, H-5, and H-6) are expected to appear as a coupled system in the downfield region, typically between δ 6.5 and 8.5 ppm. The H-6 proton, being adjacent to the electronegative nitrogen atom, would likely be the most downfield. The H-4 and H-5 protons would appear at intermediate shifts, with their exact positions influenced by the iodo and amino substituents. The coupling between these protons would follow standard patterns for a substituted pyridine ring: ortho coupling (³JHH) between H-5 and H-6, and H-4 and H-5, would be in the range of 4-9 Hz, while meta coupling (⁴JHH) between H-4 and H-6 would be smaller (2-3 Hz).

The proton of the secondary amine (N-H) is expected to show a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The methine proton on the cyclopentyl ring attached to the nitrogen (H-1') would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring (H-2', H-3', H-4', H-5') would likely overlap, producing complex multiplets in the upfield aliphatic region (typically δ 1.5-2.2 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.0-8.2 | Doublet of doublets (dd) | ³J(H6-H5) = ~5 Hz; ⁴J(H6-H4) = ~2 Hz |

| H-4 | ~7.8-8.0 | Doublet of doublets (dd) | ³J(H4-H5) = ~8 Hz; ⁴J(H4-H6) = ~2 Hz |

| H-5 | ~6.5-6.7 | Doublet of doublets (dd) | ³J(H5-H4) = ~8 Hz; ³J(H5-H6) = ~5 Hz |

| N-H | Variable (e.g., ~5.0-6.0) | Broad singlet (br s) | N/A |

| H-1' (CH-N) | ~4.2-4.5 | Multiplet (m) | - |

| H-2', H-5' | ~1.8-2.1 | Multiplet (m) | - |

Note: Predicted values are based on typical ranges for similar structural motifs.

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 10 carbon atoms, but due to the symmetry of the cyclopentyl ring, fewer than 10 signals are expected. The pyridine ring will show five distinct signals, while the cyclopentyl ring will show three (C-1', C-2'/C-5', and C-3'/C-4').

The C-2 carbon, attached to two nitrogen atoms, is expected to be the most downfield of the pyridine carbons. The C-3 carbon, directly bonded to the heavy iodine atom, will also be significantly shifted, though its precise location can be influenced by the "heavy atom effect." The remaining pyridine carbons (C-4, C-5, C-6) will appear in the typical aromatic region. For the cyclopentyl group, the methine carbon C-1' (attached to nitrogen) will be the most downfield, followed by the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-N) | ~158-162 |

| C-4 | ~148-152 |

| C-6 | ~138-142 |

| C-5 | ~108-112 |

| C-3 (C-I) | ~85-95 |

| C-1' (CH-N) | ~55-60 |

| C-2', C-5' | ~32-36 |

Note: Predicted values are based on typical ranges for substituted pyridines and cyclopentylamines.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-4 and H-5, and between H-5 and H-6, confirming their positions on the pyridine ring. Within the cyclopentyl group, H-1' would show a correlation to the H-2'/H-5' protons, which in turn would correlate with the H-3'/H-4' protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. It would be used to definitively assign the carbon signals based on the already-assigned proton signals. For example, the proton signal at ~8.0-8.2 ppm (H-6) would correlate to the carbon signal at ~138-142 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing the molecular fragments together. Key expected correlations include:

A correlation from the N-H proton to C-2 and C-1', linking the amine to both the pyridine and cyclopentyl groups.

Correlations from the H-1' proton of the cyclopentyl group to the C-2 of the pyridine ring, confirming the point of attachment.

Correlations from H-4 to C-2, C-3, and C-5, and from H-6 to C-2 and C-5, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under ionization.

HRMS is used to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition. For this compound, the molecular formula is C₁₀H₁₃IN₂. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of this formula (289.0199 g/mol ), thereby validating its composition.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern for this compound would provide further structural confirmation. Key fragmentation pathways would include:

Loss of the cyclopentyl group: Cleavage of the C-N bond between the pyridine and cyclopentyl moieties would result in a prominent fragment corresponding to the 3-iodo-pyridin-2-amine cation ([M - C₅H₉]⁺) at m/z 220.

Loss of iodine: Cleavage of the C-I bond would produce a fragment corresponding to the [M - I]⁺ ion at m/z 162.

Alpha-cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen. For the cyclopentyl ring, this would lead to the loss of a C₄H₈ radical, resulting in a stable iminium ion.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Identity of Fragment |

|---|---|

| 289 | [M+H]⁺ (Protonated Molecular Ion) |

| 220 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

| 162 | [M - I]⁺ (Loss of iodine radical) |

This combination of NMR and MS techniques provides a comprehensive and definitive characterization, allowing for the unambiguous elucidation of the structure of this compound.

Despite a comprehensive search for scientific literature, no specific X-ray crystallography data for the compound this compound could be located. Detailed information regarding its molecular geometry, bond lengths, bond angles, intermolecular interactions, and crystal packing is not available in the public domain.

Therefore, the requested article focusing on the spectroscopic characterization via X-ray crystallography for this specific compound cannot be generated at this time. Scientific investigation into the solid-state structure of this compound through X-ray diffraction techniques appears to be a novel area for future research.

V. Computational and Theoretical Investigations of N Cyclopentyl 3 Iodo Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-cyclopentyl-3-iodo-pyridin-2-amine. These methods model the distribution of electrons within the molecule, which dictates its geometry, stability, and interaction with other chemical species.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of medium-sized organic molecules like this compound. researchgate.netniscair.res.in DFT calculations, particularly using hybrid functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide a good balance between computational cost and accuracy for predicting molecular properties. niscair.res.intandfonline.com

Below is an illustrative data table showing typical parameters that would be calculated for this compound using DFT. The values are representative of those found for similar 2-aminopyridine (B139424) derivatives.

| Parameter | Calculated Value (Illustrative) | Unit |

| C2-N(amine) Bond Length | 1.375 | Å |

| C3-I Bond Length | 2.102 | Å |

| C2-N1-C6 Bond Angle | 117.5 | Degrees |

| N(amine)-C2-N1-C6 Dihedral Angle | 178.0 | Degrees |

| Dipole Moment | 2.5 | Debye |

| Mulliken Charge on N(amine) | -0.45 | e |

| Mulliken Charge on I | -0.15 | e |

This table is for illustrative purposes and shows the type of data generated from DFT calculations on similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly on the amino group and the π-system of the pyridine (B92270) ring, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed over the pyridine ring, suggesting that nucleophilic attack would target this moiety. The iodine substituent can also play a role in the nature and energy of these frontier orbitals.

An illustrative table of frontier orbital energies for a related 2-aminopyridine derivative is provided below.

| Molecular Orbital | Energy (Illustrative) |

| HOMO | -5.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

This table is for illustrative purposes and shows typical energy values obtained from molecular orbital analysis of similar compounds.

Conformational Analysis of the Cyclopentyl Moiety and its Impact on Overall Structure

The flexibility of the cyclopentyl ring introduces additional complexity to the molecule's three-dimensional structure. Cyclopentane is not planar and exists in two primary puckered conformations: the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry), which are close in energy and rapidly interconvert. youtube.comyoutube.com In the envelope form, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair form, three atoms are in a plane, with one atom above and one below the plane. youtube.com

For this compound, the attachment of the cyclopentyl group to the exocyclic nitrogen atom means that the orientation of this ring relative to the pyridinamine plane must be considered. Computational conformational analysis would involve rotating the C(amine)-N bond and exploring the potential energy surface to identify the most stable conformations. These studies can reveal whether steric hindrance between the cyclopentyl hydrogens and the pyridine ring (especially the iodine atom at position 3) favors a particular orientation. The lowest energy conformer will be a balance between the intrinsic puckering preference of the cyclopentyl ring and the steric interactions with the substituted pyridine core. maricopa.edu

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of reaction outcomes. nih.govacs.org

For the synthesis of this compound, computational studies can model the step-by-step process of its formation. For example, in a potential synthesis involving the amination of a 2,3-dihalopyridine, DFT calculations can be used to model the reactants, intermediates, transition states, and products. nih.gov By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified. This includes determining whether the reaction proceeds via a direct nucleophilic aromatic substitution, a metal-catalyzed cross-coupling reaction, or another mechanism. These studies can clarify the role of catalysts, solvents, and reaction conditions in directing the reaction towards the desired product. nih.gov

A key output of reaction mechanism studies is the reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products along the reaction coordinate. The peaks on this profile correspond to transition states, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

By calculating the activation energies for each step in a proposed synthesis, chemists can identify the rate-determining step and understand factors that may limit the reaction yield. For instance, a computational study could compare the energy barriers for the substitution of a halogen at the 2-position versus the 3-position of a dihalopyridine, providing a theoretical basis for the observed regioselectivity of the reaction.

Prediction of Reactivity Descriptors and Electrophilic/Nucleophilic Sites

The reactivity of a molecule is governed by its electronic structure. Computational methods allow for the calculation of various reactivity descriptors that help in predicting how and where a molecule might react. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Fukui functions.

HOMO, LUMO, and Reactivity Indices:

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ² / (2η)

While specific values for this compound are not published, studies on similar molecules, such as 2,3-dichloropyridine (B146566), provide insight into the expected range of these values. For instance, DFT calculations on 2,3-dichloropyridine have reported a HOMO-LUMO gap of 5.75 eV, indicating significant stability. researchgate.net Halogen substitution has been shown to decrease the electrophilicity index in some aromatic systems. chemrxiv.org

Table 1: Illustrative Reactivity Descriptors for a Related Halogenated Pyridine (2,3-Dichloropyridine) Note: This data is for a structurally related compound and is intended for illustrative purposes only. Specific values for this compound will differ.

| Parameter | Value (eV) | Reference |

| EHOMO | -7.47 | researchgate.net |

| ELUMO | -1.72 | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.75 | researchgate.net |

Molecular Electrostatic Potential (MEP):

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For halogenated aminopyridines, the MEP generally shows negative potential around the nitrogen atom of the pyridine ring and any halogen atoms, indicating these as potential sites for electrophilic interaction. researchgate.net The amino group's hydrogen atoms typically exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net In this compound, the pyridine nitrogen and the iodine atom would be expected to be regions of negative potential, while the amine proton would be a region of positive potential.

Fukui Functions and Local Reactivity:

Fukui functions (f(r)) provide a more quantitative measure of the reactivity at a specific atomic site within a molecule. wikipedia.org They indicate the change in electron density at a particular point when an electron is added to or removed from the system. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures reactivity towards an electron-donating species).

f-(r): For electrophilic attack (measures reactivity towards an electron-accepting species).

f0(r): For radical attack.

By calculating these values for each atom in the molecule, one can predict the most likely sites for different types of reactions. faccts.deresearchgate.net For instance, in a study of pyrazino[2,3-d]pyrimidine, Fukui functions were used to identify the most probable sites for electrophilic and nucleophilic attack. derpharmachemica.com For this compound, it would be anticipated that the pyridine nitrogen and certain carbon atoms would be primary sites for electrophilic attack, while the amino group might be involved in nucleophilic interactions.

Mulliken Population Analysis:

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. wikipedia.orglibretexts.org This analysis provides a numerical value for the electron distribution among the atoms, helping to identify electron-rich and electron-poor centers. q-chem.com For 2-aminopyridine, calculations have shown that the nitrogen atoms carry a significant negative charge. researchgate.net In this compound, the electronegative iodine and nitrogen atoms would be expected to carry partial negative charges, while the attached hydrogen and carbon atoms would carry partial positive charges.

Molecular Dynamics Simulations for Dynamic Behavior

While specific MD simulation studies on this compound are not readily found, research on related substituted pyridine derivatives highlights the utility of this approach. For example, MD simulations have been employed to:

Investigate the binding mechanism of substituted pyridine derivatives to biological targets like lysine-specific demethylase 1 (LSD1), revealing key interactions and the role of water molecules in the binding process. nih.govfigshare.com

Understand the combustion process of pyridine, which is a model for nitrogen-containing compounds in fuels. ucl.ac.uk

Simulate the interaction of chiral molecules with solvating agents to understand enantiomeric recognition. acs.org

For this compound, MD simulations could be hypothetically applied to:

Explore its conformational landscape, particularly the orientation of the cyclopentyl group relative to the pyridine ring.

Simulate its behavior in different solvent environments to understand solubility and aggregation properties.

If it were being investigated as a potential drug candidate, MD simulations could model its interaction with a target protein, providing insights into its binding mode, stability, and the energetic contributions of different parts of the molecule to the binding affinity.

These simulations would complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior in a dynamic, realistic environment.

Vi. Advanced Synthetic Applications and Derivatization of N Cyclopentyl 3 Iodo Pyridin 2 Amine

N-cyclopentyl-3-iodo-pyridin-2-amine as a Versatile Building Block in Organic Synthesis

The utility of this compound as a foundational starting material is rooted in the inherent reactivity of the 2-aminopyridine (B139424) core and the presence of a modifiable iodo-substituent. This combination enables its use as a precursor for a variety of more complex molecules.

The 2-aminopyridine structure is a well-established synthon for the construction of fused bicyclic heteroaromatic systems, which are prevalent in many biologically active compounds. The this compound molecule is an ideal precursor for creating fused ring systems such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines. For instance, the reaction of a 2-aminopyridine with an α-haloketone is a classical method for synthesizing imidazo[1,2-a]pyridines. In this context, the amino group of this compound can act as a nucleophile to initiate cyclization, while the iodo-group at the C3 position remains available for subsequent functionalization, allowing for the creation of a library of diversely substituted imidazo[1,2-a]pyridines.

Furthermore, the arrangement of the amino and iodo groups can be exploited in intramolecular cyclization strategies. Following a cross-coupling reaction at the iodo-position to introduce a suitable side chain, a subsequent cyclization involving the C2-amino group can lead to the formation of unique, multi-ring heterocyclic frameworks. The synthesis of iodo-substituted spiro-fused pyridines has been demonstrated through electrophilic cyclization, highlighting the potential for such transformations. metu.edu.tr

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a final product containing portions of all components, are highly valued for their efficiency and atom economy. researchgate.netnih.gov The this compound scaffold is a suitable candidate for inclusion in MCRs. The 2-aminopyridine moiety can serve as one of the key components, participating in condensation and cyclization cascades. For example, iodine-catalyzed three-component reactions involving 2-aminopyridines, aryl methyl ketones, and other reagents have been successfully used to synthesize complex pyrimidine-linked imidazopyridines. nih.gov this compound could theoretically be employed in similar MCRs, where the amino group participates in the initial bond-forming steps, to generate highly functionalized heterocyclic products in a single pot. nih.govmdpi.com

Development of Functionalized Derivatives via Cross-Coupling Reactions

The carbon-iodine bond at the C3 position of this compound is the primary site for derivatization through transition metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide array of substituents, fundamentally altering the molecule's properties. The most significant of these are palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

The introduction of aryl and alkynyl groups at the C3 position is readily achieved via Suzuki-Miyaura and Sonogashira couplings, respectively. These reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the iodo-substituent with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org This method is exceptionally robust and tolerant of a wide range of functional groups, allowing for the synthesis of 3-aryl- and 3-heteroaryl-substituted N-cyclopentyl-pyridin-2-amines. The reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki couplings is well-documented, demonstrating that the iodinated pyridine (B92270) core is highly amenable to such transformations. researchgate.net

Sonogashira Coupling: This reaction couples the iodo-substituent with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to 3-alkynyl-substituted pyridines, which are valuable intermediates for further synthesis or as final products in materials science and pharmaceuticals. Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. nih.govcetjournal.it

The table below summarizes typical conditions for these cross-coupling reactions based on studies of analogous iodopyridine substrates.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura (Arylation) | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene (B28343), DMF, Water |

| Sonogashira (Alkynylation) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, DIPA | THF, DMF |

Beyond C-C bond formation, the iodo-position is a handle for introducing other functionalities. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.orgacsgcipr.orgyoutube.com Applying this reaction to this compound would allow for the synthesis of 3-amino-substituted pyridine derivatives, where a new amino group is introduced at the C3 position. This method is highly versatile, with an extensive range of amine coupling partners available. nih.gov This opens the door to creating complex diamine structures with potential applications as chelating agents or in drug discovery.

The following table illustrates the diversity of substituents that can be introduced onto a pyridine ring using various cross-coupling methods, starting from an iodo-precursor.

| Coupling Reaction | Reactant Class | Introduced Substituent |

|---|---|---|

| Suzuki-Miyaura | Organoborons (R-B(OH)₂) | Aryl, Heteroaryl, Alkenyl, Alkyl |

| Sonogashira | Terminal Alkynes (R-C≡CH) | Alkynyl |

| Buchwald-Hartwig | Amines (R₂NH) | Amino (NR₂) |

| Heck | Alkenes | Alkenyl |

| Stille | Organostannanes (R-SnBu₃) | Aryl, Alkenyl, Alkynyl |

Applications in Ligand Design for Organometallic Chemistry

Aminopyridine derivatives are widely recognized for their ability to act as effective ligands in organometallic chemistry and coordination complexes. researchgate.net The this compound scaffold contains two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino nitrogen. This arrangement allows it to function as a bidentate "N,N" chelating ligand, forming stable complexes with a variety of transition metals. mdpi.comvot.pl

The true potential in ligand design lies in the derivatization at the C3 position. By using the cross-coupling reactions described previously, a vast array of functional groups can be introduced adjacent to the coordinating nitrogen atoms. Introducing bulky aryl groups (via Suzuki coupling), rigid alkynyl linkers (via Sonogashira coupling), or additional donor atoms (via Buchwald-Hartwig amination) can systematically tune the steric and electronic properties of the ligand. This fine-tuning is critical in catalysis, as it influences the stability, activity, and selectivity of the resulting metal complex. For example, a ligand derived from this compound could be used to create novel palladium, ruthenium, or iridium catalysts for various organic transformations. mdpi.comvot.pl

Potential as Ligands in Catalysis

The structural features of this compound, specifically the presence of a pyridine nitrogen, an exocyclic amino group, and a reactive iodo-substituent, suggest its potential utility as a ligand in transition metal catalysis. Aminopyridinato ligands, the deprotonated form of aminopyridines, are known for their versatile coordination modes and their ability to stabilize various metal centers, influencing the catalytic activity and selectivity of the resulting complexes. vot.pl

The N-cyclopentyl group introduces steric bulk which can be advantageous in creating a specific coordination environment around a metal center, potentially enhancing selectivity in catalytic transformations. Furthermore, the presence of the iodine atom at the 3-position of the pyridine ring offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more elaborate ligand architectures. rsc.org This could enable the fine-tuning of the ligand's electronic and steric properties to optimize catalytic performance for specific reactions.

Given the precedent of other aminopyridine-based ligands in catalysis, complexes of this compound could theoretically be investigated for applications in reactions such as:

Cross-Coupling Reactions: Palladium complexes bearing aminopyridine ligands have been explored for their catalytic activity in various cross-coupling reactions. The this compound ligand could potentially form stable and active palladium complexes for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Polymerization: Early transition metal complexes with aminopyridinato ligands have shown activity in olefin polymerization. vot.pl The steric and electronic properties imparted by the cyclopentyl and iodo substituents could influence the properties of the resulting polymers.

Domino Reactions: The multifunctionality of the ligand could be exploited in designing catalysts for domino or tandem reactions, where the ligand actively participates in the reaction sequence.

However, it is crucial to note that at the time of this writing, specific research data, including catalyst performance, reaction yields, and turnover numbers for catalysts derived from this compound, is not available in the reviewed literature. The following table provides a hypothetical overview of potential catalytic applications that could be explored.

| Catalytic Reaction | Potential Metal Center | Theoretical Role of the Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilize the active Pd(0)/Pd(II) species; steric bulk may influence selectivity. |

| Heck Reaction | Palladium (Pd) | Modulate the electronic properties of the metal center; potential for hemilabile coordination. |

| Olefin Polymerization | Titanium (Ti), Zirconium (Zr) | Control the coordination geometry around the metal, influencing polymer chain growth and properties. |

This table is illustrative of potential research directions and is not based on published experimental data for this compound.

Coordination Chemistry Studies

The coordination chemistry of this compound with various transition metals is another area ripe for investigation. The ligand can coordinate to a metal center in several ways: as a neutral monodentate ligand through the pyridine nitrogen, as a neutral bidentate ligand involving both the pyridine and amino nitrogens, or as an anionic bidentate aminopyridinato ligand after deprotonation of the amino group.

The formation of coordination complexes is a prerequisite for its application in catalysis and can also lead to materials with interesting photophysical or magnetic properties. Structural characterization of such complexes, typically through single-crystal X-ray diffraction, would provide valuable insights into the ligand's binding modes, bond lengths, and bond angles, which are critical for understanding its influence on the properties of the metal center.

While studies on a wide range of aminopyridine complexes have been published, detailing their synthesis and structural features, specific data for complexes of this compound are not present in the current body of scientific literature. nih.govelsevierpure.com Research in this area would involve synthesizing complexes with various metal precursors and characterizing them using techniques such as:

NMR Spectroscopy: To elucidate the structure of the complexes in solution.

FT-IR Spectroscopy: To observe changes in vibrational frequencies upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Single-Crystal X-ray Diffraction: To determine the solid-state structure of the complexes.

A systematic study of the coordination chemistry would lay the groundwork for understanding the structure-property relationships of its metal complexes, which is essential for their rational design for specific applications.

The table below outlines hypothetical coordination complexes that could be synthesized and studied.

| Metal Precursor | Potential Complex | Potential Coordination Mode |

| PdCl₂(CH₃CN)₂ | [PdCl₂(this compound)] | Monodentate or Bidentate |

| RuCl₃·xH₂O | [RuCl₂(this compound)₂] | Bidentate |

| Cu(OAc)₂ | [Cu(N-cyclopentyl-3-iodo-pyridin-2-aminato)₂] | Anionic Bidentate |

This table is a theoretical projection of possible coordination compounds and is not based on experimentally verified synthesis for this compound.

Vii. Structure Reactivity/property Relationships in N Cyclopentyl 3 Iodo Pyridin 2 Amine and Its Analogs

Influence of the Cyclopentyl Substituent on Molecular Conformation and Interactions

The steric bulk of the cyclopentyl substituent hinders rotation around the C2-N bond, influencing the planarity of the aminopyridine system. This restricted rotation can impact the degree of conjugation between the amino group's lone pair of electrons and the pyridine (B92270) ring's π-system. Studies on analogous substituted heterocycles have shown that such bulky groups can dictate the preferred three-dimensional shape, which in turn affects how the molecule interacts with other molecules or biological targets. nih.gov

Furthermore, the cyclopentyl group's conformation determines the spatial positioning of its hydrogen atoms, which can influence intermolecular packing in the solid state through weak van der Waals forces and C-H···π interactions. The specific puckering can either shield or expose the amine and pyridine nitrogens, thereby modulating their availability for hydrogen bonding or coordination.

Table 1: Conformational Characteristics of the Cyclopentyl Substituent

| Conformation | Key Feature | Implication for N-cyclopentyl-3-iodo-pyridin-2-amine |

| Envelope | One carbon atom is out of the plane of the other four. dalalinstitute.com | Influences the dihedral angle between the cyclopentyl ring and the pyridine ring, affecting steric hindrance around the C2-amino group. |

| Half-Chair | Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. | Alters the spatial orientation of the N-H bond, potentially affecting intramolecular hydrogen bonding with the pyridine nitrogen or intermolecular interactions. |

Role of Iodine in Modulating Electronic Structure and Reactivity

Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. openstax.org More importantly, the carbon-iodine (C-I) bond is relatively weak and highly polarizable, making it an excellent leaving group in nucleophilic aromatic substitution and a key reactive site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, alkynyl, and other moieties at the C3 position. This versatility makes 2-amino-3-iodopyridine (B10696) derivatives valuable building blocks in organic synthesis. chemimpex.com

The large size of the iodine atom also allows it to participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. acs.orgnih.gov This directional interaction can play a significant role in crystal engineering and molecular recognition, influencing the solid-state packing and binding affinity of the molecule. researchgate.net

Table 2: Influence of Iodine on Molecular Properties

| Property | Effect of Iodine Substituent | Consequence for Reactivity |

| Electronic Effects | Strong -I (inductive) effect, weak +R (resonance) effect. openstax.org | Deactivates pyridine ring to electrophilic attack; C-I bond is polarized. |

| Bond Strength | Weak C-I bond. | Excellent leaving group in cross-coupling and nucleophilic substitution reactions. |

| Atomic Size/Polarizability | Large, polarizable electron cloud. | Enables formation of halogen bonds (C-I···Nu), influencing supramolecular chemistry. acs.orgresearchgate.net |

| Reactivity | Activates the C3 position for organometallic cross-coupling. | Key site for molecular elaboration and synthesis of complex derivatives. |

Systematic Analysis of Substituent Effects on Reaction Outcomes

The outcome of reactions involving this compound can be significantly influenced by the presence of other substituents on the pyridine ring. The electronic nature of these additional groups can alter the electron density of the ring and the reactivity of the C-I bond.

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl groups increase the electron density on the pyridine ring. This enhances the ring's nucleophilicity and can increase the rate of oxidative addition in palladium-catalyzed cross-coupling reactions at the C-I bond.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring. This makes the ring more susceptible to nucleophilic attack and can facilitate SNAr reactions, while potentially slowing down some steps of catalytic cycles that require an electron-rich aromatic system.

A systematic analysis using Hammett parameters (σ) can quantify these effects, correlating substituent electronic properties with reaction rates and yields. nih.gov For instance, in Suzuki coupling reactions, a linear free-energy relationship may be observed where electron-withdrawing groups on the pyridine ring accelerate the reaction. The steric profile of additional substituents also plays a crucial role, as bulky groups near the C-I bond can hinder the approach of the catalyst and coupling partner, thereby reducing reaction efficiency.

Table 3: Predicted Effects of Additional Ring Substituents on Cross-Coupling Reactivity

| Substituent Type (at C4, C5, or C6) | Electronic Effect | Predicted Impact on C-I Bond Reactivity (e.g., Suzuki Coupling) |

| Strongly Electron-Donating (e.g., -NH₂, -OH) | Increases ring electron density significantly. | May increase the rate of oxidative addition. |

| Moderately Electron-Donating (e.g., -OCH₃, -CH₃) | Increases ring electron density moderately. | Generally favorable for oxidative addition. |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating. | Overall deactivating, but can be used for sequential couplings. |

| Strongly Electron-Withdrawing (e.g., -NO₂, -CF₃, -CN) | Decreases ring electron density significantly. | May facilitate reductive elimination but could slow oxidative addition. Can make the ring susceptible to nucleophilic attack. |

Computational and Experimental Correlation in Structure-Reactivity Studies

A comprehensive understanding of the structure-reactivity relationships in this compound is best achieved by combining computational modeling with experimental validation. Theoretical methods, particularly Density Functional Theory (DFT), provide invaluable insights into molecular properties that are not always directly observable.

Computational studies can predict:

Ground-state geometry: Determining the most stable conformations of the cyclopentyl ring and the dihedral angles of the molecule.

Electronic structure: Calculating orbital energies (HOMO, LUMO), mapping the electrostatic potential to identify electron-rich and electron-poor regions, and quantifying the electronic effects of the iodo and cyclopentyl groups. researchgate.net

Reaction mechanisms: Modeling transition states and intermediates for reactions such as Suzuki or Sonogashira coupling to elucidate the reaction pathway and predict activation energies.

These theoretical predictions can be correlated with experimental data. X-ray crystallography can confirm the solid-state conformation and intermolecular interactions, such as hydrogen or halogen bonds. mdpi.com NMR spectroscopy provides information about the electronic environment of different atoms, with chemical shifts being sensitive to the inductive and resonance effects of the substituents. Kinetic studies of reactions can measure rates that can then be compared against computationally predicted activation barriers, validating the proposed mechanisms. This synergistic approach, where theory guides experiment and experiment validates theory, is powerful for rationally designing new analogs with tailored reactivity and properties. nih.gov

Table 4: Complementary Computational and Experimental Techniques

| Technique | Information Provided | Purpose in Structure-Reactivity Studies |

| Computational (DFT) | Molecular geometry, orbital energies, electrostatic potential, reaction pathways. researchgate.netnih.gov | Predict stable conformers, identify reactive sites, and elucidate reaction mechanisms. |

| Experimental (X-ray Crystallography) | Precise bond lengths/angles, solid-state conformation, intermolecular packing. mdpi.com | Validate computed structures and identify key non-covalent interactions like halogen bonds. |

| Experimental (NMR Spectroscopy) | Chemical shifts, coupling constants. | Probe the electronic environment of nuclei and confirm molecular connectivity. |

| Experimental (Kinetic Studies) | Reaction rates, rate laws. | Quantify reactivity and provide data to validate computationally derived energy barriers. |

Viii. Future Research Directions

Exploration of Uncharted Reactivity Profiles for N-cyclopentyl-3-iodo-pyridin-2-amine

The carbon-iodine bond at the 3-position of the pyridine (B92270) ring is a prime site for a multitude of cross-coupling reactions, which remain largely unexplored for this specific substrate. Future research should systematically investigate its reactivity in various catalytic transformations.